N2-(2-Iodophenyl)pyrimidine-2,4-diamine
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Overview
Description
N2-(2-Iodophenyl)pyrimidine-2,4-diamine is a chemical compound known for its potential applications in various fields of scientific research. This compound is characterized by the presence of an iodine atom attached to a phenyl group, which is further connected to a pyrimidine ring with two amino groups at positions 2 and 4. The unique structure of this compound makes it a valuable building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Iodophenyl)pyrimidine-2,4-diamine typically involves the reaction of 2-iodoaniline with pyrimidine-2,4-diamine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-iodoaniline reacts with a boronic acid derivative of pyrimidine-2,4-diamine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N2-(2-Iodophenyl)pyrimidine-2,4-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrimidine derivatives, oxidized or reduced forms of the original compound, and various coupled products depending on the specific reaction conditions .
Scientific Research Applications
N2-(2-Iodophenyl)pyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Research has explored its potential as a precursor for the development of pharmaceutical agents, particularly in the field of cancer therapy.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N2-(2-Iodophenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its structural configuration . The pathways involved in these interactions are often studied using molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
N2,N4-Diphenylpyrimidine-2,4-diamine: Known for its potent inhibitory activity against cyclin-dependent kinases (CDKs).
N4-Alkyl-N2-Phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Exhibits strong antitumor activity and is used in cancer research.
Uniqueness
N2-(2-Iodophenyl)pyrimidine-2,4-diamine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and enhances its utility in synthetic chemistry as a versatile intermediate.
Properties
Molecular Formula |
C10H9IN4 |
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Molecular Weight |
312.11 g/mol |
IUPAC Name |
2-N-(2-iodophenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H9IN4/c11-7-3-1-2-4-8(7)14-10-13-6-5-9(12)15-10/h1-6H,(H3,12,13,14,15) |
InChI Key |
BFMGPJIFQVEOAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC=CC(=N2)N)I |
Origin of Product |
United States |
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